1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one
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Overview
Description
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the pyridine moiety and the phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxadiazole ring or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Scientific Research Applications
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one can be compared with other similar compounds, such as:
1-(3-pyridinyl)-2-propanone: This compound shares the pyridine and propanone moieties but lacks the oxadiazole ring.
3-Acetonylpyridine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Imidazole derivatives: These compounds have a different heterocyclic ring but may exhibit similar biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11(14(20)12-6-3-2-4-7-12)22-16-19-18-15(21-16)13-8-5-9-17-10-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWGNZONUBYZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)SC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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